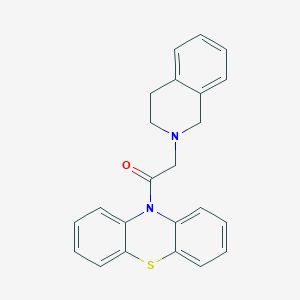
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine, also known as fluphenazine, is a phenothiazine derivative that is commonly used as an antipsychotic medication. It is a potent dopamine antagonist that works by blocking the dopamine receptors in the brain. Fluphenazine is used to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.
作用機序
Fluphenazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine receptors, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and physiological effects:
Fluphenazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive functions. Fluphenazine has also been found to cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
実験室実験の利点と制限
Fluphenazine has several advantages for use in lab experiments. It is a well-established antipsychotic medication that has been extensively studied for its therapeutic effects. Fluphenazine is also readily available and relatively inexpensive compared to other antipsychotic medications. However, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine has several limitations for use in lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully monitored to avoid toxicity. Fluphenazine can also cause a range of side effects, which can interfere with the experimental results.
将来の方向性
There are several future directions for the study of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of long-acting injectable formulations or transdermal patches. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome. Additionally, there is a need for further studies to investigate the long-term effects of this compound on the brain and the body.
合成法
The synthesis of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 10-chloro-10H-phenothiazine in the presence of a base. The reaction yields this compound as the final product.
科学的研究の応用
Fluphenazine has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and severe anxiety. Fluphenazine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)25/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDUHXORQNBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
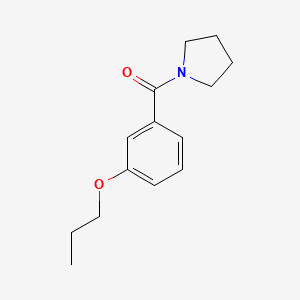
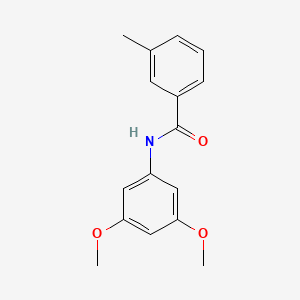
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
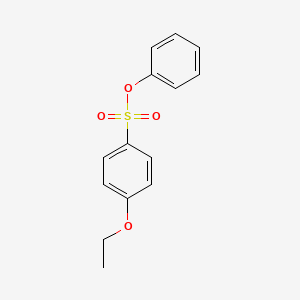
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)
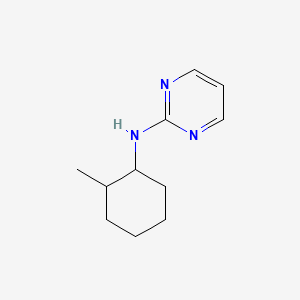
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)